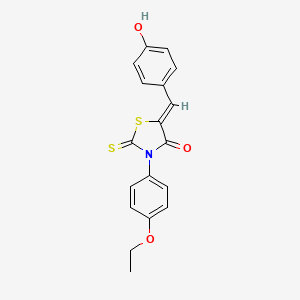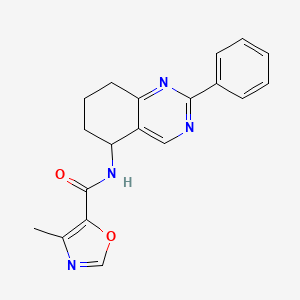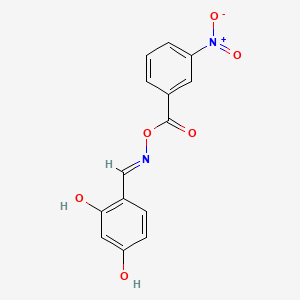![molecular formula C17H17N5O2 B6060842 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6060842.png)
6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one, also known as PPNDS, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
作用機序
6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The binding of ATP to the P2X7 receptor leads to the opening of the channel and the influx of calcium and sodium ions, which triggers various cellular processes such as inflammation and cell death. 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one binds to the ATP-binding site of the P2X7 receptor, preventing the binding of ATP and the subsequent activation of the channel.
Biochemical and Physiological Effects
The inhibition of the P2X7 receptor by 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one can inhibit the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α from immune cells. In vivo studies have shown that 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one can reduce inflammation and pain in animal models of arthritis and neuropathic pain. 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor, its ability to penetrate the blood-brain barrier, and its stability in aqueous solutions. However, 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one also has some limitations, including its relatively short half-life in vivo, its potential off-target effects on other purinergic receptors, and its limited solubility in some organic solvents.
将来の方向性
There are several future directions for the research on 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one. One direction is to develop more potent and selective P2X7 receptor antagonists based on the structure of 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one. Another direction is to study the effects of 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one on other purinergic receptors and their interactions with other ligands. Additionally, further studies are needed to explore the potential therapeutic applications of 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one in various diseases and disorders.
合成法
6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one can be synthesized using a multi-step reaction process that involves the use of various reagents and solvents. The synthesis process starts with the condensation of 2-aminopyrazole and 2-pyridinecarboxylic acid to form 2-(1H-pyrazolo[1,5-a]pyridin-2-yl)pyridine. The resulting compound is then reacted with piperidine-4-carboxylic acid to form 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyridine-2-carboxylic acid. Finally, the acid is converted to the desired product, 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one, through a cyclization reaction using trifluoroacetic anhydride and acetic anhydride.
科学的研究の応用
6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and biochemistry. In neuroscience, 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one has been shown to inhibit the activity of the P2X7 receptor, which is involved in various neurological disorders such as chronic pain, epilepsy, and Alzheimer's disease. In pharmacology, 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one has been used as a tool compound to study the role of P2X7 receptor in various cellular processes. In biochemistry, 6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one has been used to study the structure and function of the P2X7 receptor and its interactions with other ligands.
特性
IUPAC Name |
4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16-10-14(18-11-19-16)12-4-7-21(8-5-12)17(24)15-9-13-3-1-2-6-22(13)20-15/h1-3,6,9-12H,4-5,7-8H2,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGANDJYQBSWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC=N2)C(=O)C3=NN4C=CC=CC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-fluorophenyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B6060761.png)

acetate](/img/structure/B6060772.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-phenylethyl)piperidine](/img/structure/B6060774.png)
![N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B6060779.png)
![1-[3-(4-morpholinyl)-2-quinoxalinyl]-4-piperidinecarboxamide](/img/structure/B6060780.png)
![N-(4-ethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6060791.png)



![N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6060832.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6060844.png)
![N-(2-methoxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B6060846.png)
![N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6060861.png)